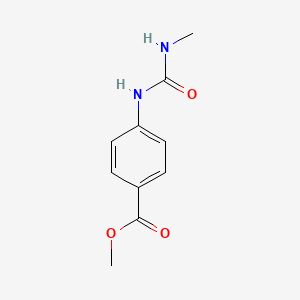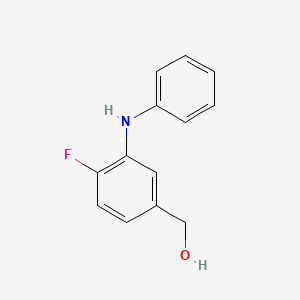
(4-fluoro-3-(phenylamino)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-fluoro-3-(phenylamino)phenyl)methanol is an organic compound with the molecular formula C13H12FNO It consists of an aniline group attached to a fluorophenyl ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluoro-3-(phenylamino)phenyl)methanol typically involves the reaction of 3-fluoroaniline with benzaldehyde under specific conditions. One common method is the reduction of the resulting Schiff base using a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4-fluoro-3-(phenylamino)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (3-Anilino-4-fluorophenyl)ketone, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-fluoro-3-(phenylamino)phenyl)methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may be investigated for their efficacy in treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymers and coatings.
Mechanism of Action
The mechanism of action of (4-fluoro-3-(phenylamino)phenyl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades or metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
- (3-Anilino-4-chlorophenyl)methanol
- (3-Anilino-4-bromophenyl)methanol
- (3-Anilino-4-methylphenyl)methanol
Uniqueness
(4-fluoro-3-(phenylamino)phenyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
88934-84-3 |
|---|---|
Molecular Formula |
C13H12FNO |
Molecular Weight |
217.24 g/mol |
IUPAC Name |
(3-anilino-4-fluorophenyl)methanol |
InChI |
InChI=1S/C13H12FNO/c14-12-7-6-10(9-16)8-13(12)15-11-4-2-1-3-5-11/h1-8,15-16H,9H2 |
InChI Key |
IAMPIRKKIAVIQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dimethyl-7,8-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyridazin-4(6H)-one](/img/structure/B8740558.png)
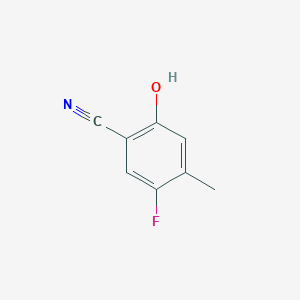
![6-bromo-8-ethyl-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8740547.png)
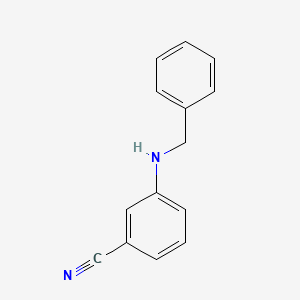
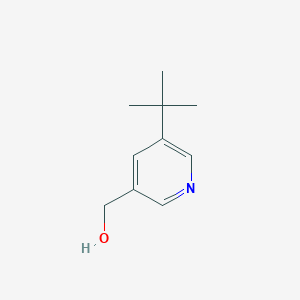
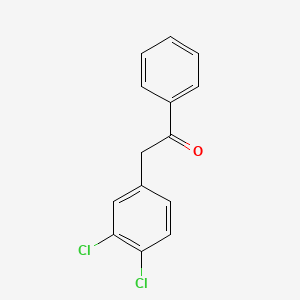
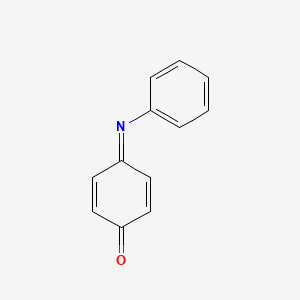
![Methyl [(4-hydroxybut-2-yn-1-yl)oxy]acetate](/img/structure/B8740624.png)
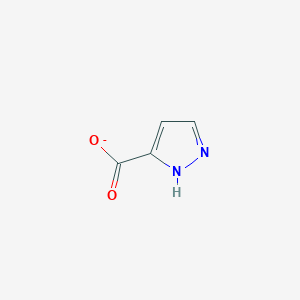
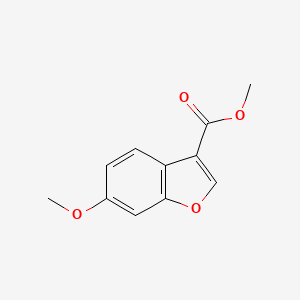
![2-[2-(Ethoxycarbonyl)ethyl]-1,3-cyclohexanedione](/img/structure/B8740580.png)
![1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid](/img/structure/B8740588.png)
![6-iodo-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B8740592.png)
